molecular formula C20H23N7O3S B2728530 ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 896678-11-8

ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2728530
CAS No.: 896678-11-8
M. Wt: 441.51
InChI Key: MKMRUVNSFIFOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H23N7O3S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate (CAS Number: 863452-90-8) is a complex organic compound that incorporates a triazolo[4,5-d]pyrimidine moiety known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N6O3SC_{22}H_{20}N_{6}O_{3}S, with a molecular weight of 448.5 g/mol. The compound features several functional groups that enhance its solubility and biological interactions, including an ethyl ester group, an acetamido linkage, and a thioether substituent.

Biological Activity Overview

Compounds containing the triazolo[4,5-d]pyrimidine structure have been associated with various biological activities, including:

  • Antimicrobial Activity : Triazolo derivatives have shown significant antibacterial and antifungal properties. Studies indicate that similar compounds exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The presence of the triazole ring has been linked to anticancer properties. Research has shown that triazolo[4,5-d]pyrimidines can inhibit cancer cell proliferation in various models .
  • Antitubercular Activity : Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
  • Receptor Interaction : Binding affinity studies suggest that this compound may interact with various receptors or proteins involved in cellular signaling pathways.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with targets relevant to cancer and infectious diseases .

Antimicrobial Studies

A study on related compounds showed that derivatives of triazolo[4,5-d]pyrimidine demonstrated moderate to high antimicrobial activities against bacteria such as S. aureus and fungi like Candida albicans. The most active compounds exhibited EC50 values significantly lower than standard antibiotics .

Antitumor Studies

In vitro studies have reported that certain triazolo[4,5-d]pyrimidine derivatives exert cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound were found to induce apoptosis in human cancer cells through the activation of caspases .

Summary Table of Biological Activities

Compound NameBiological ActivityReference
This compoundAntimicrobial
Related Triazolo CompoundsAntitumor
Triazolo DerivativesAntitubercular

Properties

IUPAC Name

ethyl 4-[2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-2-30-20(29)26-10-8-25(9-11-26)16(28)13-31-19-17-18(21-14-22-19)27(24-23-17)12-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMRUVNSFIFOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.